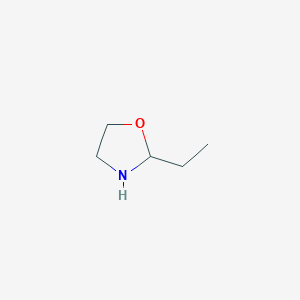
Oxazolidine, 2-ethyl-
Descripción general
Descripción
Oxazolidine is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its backbone. It was first synthesized in 1884 and has since garnered significant attention due to its diverse applications in various fields, including pharmaceuticals, industrial chemistry, natural product synthesis, and polymer science .
Synthesis Analysis
One notable protocol involves the ruthenium(II)-catalyzed synthesis of 2-oxazolines using ethanolamine and aryl nitriles as starting materials .
Molecular Structure Analysis
The structure of oxazolidine consists of a five-membered ring with one nitrogen and one oxygen atom. It plays a crucial role in the design of bioactive compounds and exhibits diverse biological properties .
Chemical Reactions Analysis
Oxazolidines participate in various chemical reactions, including ring-opening reactions, cyclizations, and functional group transformations. These reactions allow for the modification and diversification of the oxazoline scaffold .
Physical And Chemical Properties Analysis
- Chemical Properties : They exhibit reactivity typical of five-membered heterocycles, including nucleophilic substitution and ring-opening reactions .
Aplicaciones Científicas De Investigación
Superoxide Dismutase Mimicry
2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) and its derivative, 2-ethyl-2,5,5-trimethyl-3-oxazolidinoxyl (OXANO), have been studied for their potential as superoxide dismutase mimics. Superoxide dismutase is an enzyme that plays a critical role in protecting the cell from toxic superoxide radicals. OXANOH is oxidized by superoxide, a property that can be utilized for assaying superoxide and developing improved low molecular weight superoxide dismutase mimics. This application is significant for cellular protection, particularly in hydrophobic compartments like membranes (Samuni et al., 1988).
Oxygen Radical Detection
OXANO and OXANOH have been used in electron spin resonance (ESR) detection of radical production in cells. Their properties, such as stability in cellular systems, membrane permeability, and effects on cellular viability, make them valuable tools in studying the dynamics of radical formation during ischemia and reperfusion in cells. This application is crucial for understanding cellular oxidative stress and potential damage (Nilsson et al., 1989).
Polymerization
2-Imino-1,3-oxazolidines, including derivatives of 2-ethyl-oxazolidine, have been used in the synthesis of poly(ethylene N,N′-disubstituted ureas) through ring-opening polymerization. This process is facilitated by cationic catalysts like boron trifluoride etherate. The application in polymer science is significant for developing new materials with specific properties (Nohira et al., 1964).
Inhibition of Lipid Peroxidation
OXANO and OXANOH have been shown to inhibit lipid peroxidation in biological systems, acting as antioxidants and stabilizers of lipid membranes. This property is vital for preventing oxidative damage in biological tissues, which is a key factor in many diseases (Nilsson et al., 1990).
Enzymatic Synthesis
The enzymatic synthesis of oxazolidin-2-one, using 2-aminoalcohol and dimethyl carbonate, has been studied for producing 3-ethyl-1,3-oxazolidin-2-one. This research contributes to understanding and improving the enzymatic processes involved in synthesizing biologically active compounds (Yadav & Pawar, 2014).
Photochromic Systems
Indolino-oxazolidine units, including 2-ethyl-oxazolidine derivatives, have been investigated for their photochromic properties. These compounds can switch between different states under specific stimuli, making them useful in materials science for applications like smart coatings and sensors (Guerrin et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-ethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-5-6-3-4-7-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJIQBUUPACBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338748 | |
| Record name | Oxazolidine, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolidine, 2-ethyl- | |
CAS RN |
16250-71-8 | |
| Record name | Oxazolidine, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-](/img/structure/B3048174.png)



![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)



![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)


